molecular formula C14H13N3O B2445391 3-cyano-N-(1-cyanocyclobutyl)-N-methylbenzamide CAS No. 1223018-39-0

3-cyano-N-(1-cyanocyclobutyl)-N-methylbenzamide

Cat. No. B2445391
CAS RN: 1223018-39-0
M. Wt: 239.278
InChI Key: STVXSRCXXPVNHC-UHFFFAOYSA-N
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Description

3-cyano-N-(1-cyanocyclobutyl)-N-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CCNB, and it belongs to the class of cyanobenzamide derivatives. CCNB is a potent inhibitor of the protein kinases, and it has been shown to have promising anticancer activity.

Mechanism of Action

The mechanism of action of CCNB involves the inhibition of protein kinases, which are enzymes that play a critical role in cell signaling and regulation. Protein kinases are involved in various cellular processes, including cell growth, differentiation, and apoptosis. CCNB inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase domain, which prevents the transfer of phosphate groups to target proteins. This inhibition leads to the disruption of cellular signaling pathways, which ultimately results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CCNB has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and modulation of cellular signaling pathways. CCNB has also been shown to have anti-inflammatory and neuroprotective effects in animal models. However, the exact biochemical and physiological effects of CCNB are still under investigation, and further studies are needed to fully understand the potential applications of this compound.

Advantages and Limitations for Lab Experiments

CCNB has several advantages for use in lab experiments, including its potent inhibitory activity against protein kinases, its potential applications in cancer research and drug discovery, and its ability to modulate cellular signaling pathways. However, there are also some limitations associated with the use of CCNB in lab experiments, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the research on CCNB, including the development of new anticancer drugs based on CCNB, the identification of new protein kinase targets, and the investigation of the potential applications of CCNB in other fields, such as neurobiology and immunology. Further studies are also needed to fully understand the biochemical and physiological effects of CCNB and its potential limitations for use in lab experiments.

Synthesis Methods

The synthesis of CCNB involves several steps, including the preparation of the starting materials and the reaction conditions. The most common method used for the synthesis of CCNB is the reaction of 3-cyanobenzoyl chloride with 1-cyanocyclobutane in the presence of a base, followed by the reaction with N-methylamine. The product is then purified using column chromatography to obtain a pure form of CCNB.

Scientific Research Applications

CCNB has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and chemical biology. In cancer research, CCNB has been shown to inhibit the growth of cancer cells by blocking the activity of protein kinases. This inhibition leads to cell cycle arrest and apoptosis, which is a process of programmed cell death. CCNB has also been shown to have potential applications in drug discovery, as it can be used as a lead compound for the development of new anticancer drugs. In chemical biology, CCNB has been used as a tool to study the activity of protein kinases and their role in various cellular processes.

properties

IUPAC Name

3-cyano-N-(1-cyanocyclobutyl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-17(14(10-16)6-3-7-14)13(18)12-5-2-4-11(8-12)9-15/h2,4-5,8H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVXSRCXXPVNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC(=C1)C#N)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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